molecular formula C27H24N2O4S2 B11705552 N,N'-dibenzyl-9H-fluorene-2,7-disulfonamide

N,N'-dibenzyl-9H-fluorene-2,7-disulfonamide

Cat. No.: B11705552
M. Wt: 504.6 g/mol
InChI Key: ZBYBWHSABKGIMQ-UHFFFAOYSA-N
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Description

N2,N7-dibenzyl-9H-fluorene-2,7-disulfonamide is a chemical compound with the molecular formula C30H26N2O4S2 It is known for its unique structure, which includes a fluorene core substituted with two sulfonamide groups and two benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N7-dibenzyl-9H-fluorene-2,7-disulfonamide typically involves multiple steps. One common method starts with the fluorene core, which is then functionalized with sulfonamide groups at the 2 and 7 positions. The benzyl groups are introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions.

Industrial Production Methods

Industrial production of N2,N7-dibenzyl-9H-fluorene-2,7-disulfonamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N2,N7-dibenzyl-9H-fluorene-2,7-disulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, such as converting sulfonamides to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.

Scientific Research Applications

N2,N7-dibenzyl-9H-fluorene-2,7-disulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of sulfonamide-based drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N2,N7-dibenzyl-9H-fluorene-2,7-disulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide groups can form hydrogen bonds with active sites, inhibiting enzyme activity. The benzyl groups may enhance the compound’s binding affinity and specificity. The fluorene core provides structural stability and rigidity, allowing the compound to fit into specific molecular cavities.

Comparison with Similar Compounds

Similar Compounds

    N2,N7-dibenzyl-9H-fluorene-2,7-diamine: Similar structure but with amine groups instead of sulfonamides.

    N2,N7-dibenzyl-9H-fluorene-2,7-dicarboxylic acid: Contains carboxylic acid groups instead of sulfonamides.

    N2,N7-dibenzyl-9H-fluorene-2,7-dimethanol: Features hydroxyl groups in place of sulfonamides.

Uniqueness

N2,N7-dibenzyl-9H-fluorene-2,7-disulfonamide is unique due to its combination of sulfonamide and benzyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C27H24N2O4S2

Molecular Weight

504.6 g/mol

IUPAC Name

2-N,7-N-dibenzyl-9H-fluorene-2,7-disulfonamide

InChI

InChI=1S/C27H24N2O4S2/c30-34(31,28-18-20-7-3-1-4-8-20)24-11-13-26-22(16-24)15-23-17-25(12-14-27(23)26)35(32,33)29-19-21-9-5-2-6-10-21/h1-14,16-17,28-29H,15,18-19H2

InChI Key

ZBYBWHSABKGIMQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3)C4=C1C=C(C=C4)S(=O)(=O)NCC5=CC=CC=C5

Origin of Product

United States

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